3-(1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
3-(1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS: 2034518-60-8) is a pyridopyrimidinone derivative with a molecular formula of C22H24N4O5 and a molecular weight of 424.45 g/mol . Its structure features a pyrido[2,3-d]pyrimidin-4(3H)-one core substituted with a piperidin-4-yl group bearing a 3,4,5-trimethoxybenzoyl moiety.
Properties
IUPAC Name |
3-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-29-17-11-14(12-18(30-2)19(17)31-3)21(27)25-9-6-15(7-10-25)26-13-24-20-16(22(26)28)5-4-8-23-20/h4-5,8,11-13,15H,6-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFHAPQGOWHXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit theEpidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation.
Mode of Action
It’s known that egfr inhibitors typically work by preventing the receptor from activating, thereby inhibiting downstream signaling pathways that lead to cell proliferation.
Biochemical Pathways
The compound likely affects the EGFR signaling pathway . This pathway is crucial for many cellular processes, including cell growth and division. When EGFR is inhibited, these processes are disrupted, which can lead to the death of cancer cells.
Pharmacokinetics
A computational investigation of a similar compound suggests that its interaction with solvents and its molecular docking properties have been studied. These properties can influence the compound’s bioavailability and its ability to reach its target.
Result of Action
The result of the compound’s action would likely be the inhibition of cell proliferation, given its potential role as an EGFR inhibitor. This could lead to the death of cancer cells, making the compound a potential candidate for anticancer therapy.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of different solvents can affect the compound’s properties. Additionally, the compound’s stability and efficacy could be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.
Biological Activity
The compound 3-(1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C19H24N4O4
- Molecular Weight : 368.42 g/mol
- Structural Features :
- A pyrido[2,3-d]pyrimidinone core which is known for various biological activities.
- A piperidine ring substituted with a 3,4,5-trimethoxybenzoyl group, potentially influencing its interaction with biological targets.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds with similar structural motifs. For instance, derivatives of piperidine have shown efficacy against various viruses by inhibiting viral proteases essential for replication. Although specific data on this compound's antiviral activity is limited, its structural similarities suggest it may exhibit comparable effects.
Enzyme Inhibition
Research indicates that compounds featuring a piperidine scaffold often interact with enzymes critical for cellular processes. The inhibition of these enzymes can lead to significant therapeutic effects. For example:
- Protease Inhibition : Studies on related compounds have demonstrated their ability to inhibit proteases involved in viral replication, suggesting a similar mechanism may be at work for this compound.
Anticancer Activity
The anticancer potential of related compounds has been documented extensively. For instance:
- A study on similar benzoyl-piperidine derivatives indicated that they could disrupt microtubule dynamics, leading to apoptosis in cancer cells. The mechanism often involves modulation of cell cycle regulators such as securin and cyclin B1.
Other Biological Activities
Additional studies have suggested that this class of compounds may also exhibit:
- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory pathways.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Binding Affinity : The presence of methoxy groups may enhance binding affinity to target proteins due to increased hydrophobic interactions.
- Modulation of Signaling Pathways : By interacting with key enzymes or receptors, the compound may alter signaling pathways critical for cell survival and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antiviral | Piperidine derivatives | Inhibition of viral proteases |
| Anticancer | Benzoyl-piperidine derivatives | Induction of apoptosis in cancer cells |
| Antimicrobial | Various piperidine analogs | Activity against bacterial strains |
| Anti-inflammatory | Piperidine derivatives | Modulation of inflammatory pathways |
Case Study: Anticancer Efficacy
In a study focusing on the anticancer properties of piperidine-based compounds, researchers treated HCT116 colorectal cancer cells with a related benzoyl-piperidine derivative. The results indicated significant apoptosis and cell cycle arrest at the G2/M phase, attributed to the disruption of microtubule dynamics and subsequent phosphorylation changes in securin and cyclin B1.
Comparison with Similar Compounds
Comparison with Structural Analogs
Anticancer Activity
Pyridopyrimidinone derivatives with modifications to the core structure or substituents exhibit varying anticancer potencies:
- Tetracyclic derivatives (e.g., 5H-pyrido[20,30:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione, 8a–d): These compounds, synthesized via expansion of the pyridopyrimidinone core, showed potent anticancer activity.
- Thiadiazole and pyrazoline derivatives: Novel thiadiazoles (e.g., compounds 5a–e) and pyrazolines bearing pyridopyrimidinone moieties demonstrated significant activity against MCF-7 breast cancer cells, with some compounds exceeding the potency of reference drugs like doxorubicin .
- Triazolopyrimidines: Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones (e.g., compounds 9a–e) exhibited promising activity against HepG2 and MCF-7 cell lines, though less potent than the target compound’s tetracyclic analogs .
Key Structural Insight : The 3,4,5-trimethoxybenzoyl-piperidine substituent in the target compound may enhance cellular permeability or target affinity compared to simpler alkyl or aryl groups in other derivatives.
Antimicrobial Activity
- Hydrazinylpyridopyrimidinones: Derivatives such as 9a–e and 10a–d displayed potent antimicrobial activity, particularly against Gram-positive bacteria and fungi. The hydrazine functional group was critical for this activity .
- Thiophene-substituted analogs: Compounds with thiophene moieties (e.g., 11a–e) showed enhanced activity compared to non-thiophene derivatives, suggesting that electron-rich heterocycles improve antimicrobial efficacy .
Antiplatelet Activity
- Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives (Series A) : Inhibited ADP-induced platelet aggregation but were less effective against collagen or arachidonic acid pathways. Their reduced analogs (1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidines, Series B) showed stronger antiplatelet effects, surpassing acetylsalicylic acid in ADP-induced models .
- Thieno[2,3-d]pyrimidin-4(3H)-ones: While structurally distinct (thieno vs. pyrido core), these compounds influenced melanin synthesis in B16 cells, highlighting the role of heterocycle choice in modulating biological targets .
Key Difference : The target compound’s 3,4,5-trimethoxybenzoyl group may confer selectivity for kinase or metabolic pathways over platelet aggregation.
Central Nervous System (CNS) Activity
- 3-(2-N,N-Dialkylaminoethyl) derivatives: Compounds with morpholine, piperidine, or pyrrolidine substituents exhibited anxiolytic and analgesic effects in murine models. For example, compound III (3-(2-piperidinylethyl) derivative) showed significant anxiolytic activity in the four-plate test .
Pharmacological Target Hypotheses
Based on structural analogs, the target compound may act through:
Kinase inhibition: Similar to pyridopyrimidinones targeting EGFR or VEGFR .
DNA intercalation : Suggested by planar tetracyclic derivatives in .
Metabolic pathway modulation : The trimethoxybenzoyl group may interfere with folate or nucleotide synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
